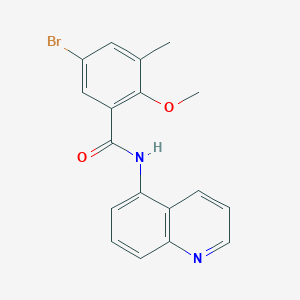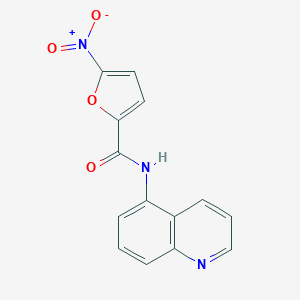![molecular formula C20H23ClN4O2S2 B251213 N-butyryl-N'-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251213.png)
N-butyryl-N'-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyryl-N'-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a piperazine moiety, and a carbamothioyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyryl-N'-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Piperazine Moiety: This involves the reaction of a suitable amine with a thiophene-2-carbonyl chloride to form the thiophene-piperazine intermediate.
Chlorination: The intermediate is then chlorinated to introduce the chloro group at the desired position on the phenyl ring.
Carbamothioylation: The final step involves the reaction of the chlorinated intermediate with butanamide in the presence of a suitable base to form the carbamothioyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-butyryl-N'-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can yield the corresponding alcohol.
Scientific Research Applications
N-butyryl-N'-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-butyryl-N'-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-butyryl-N'-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea can be compared with other similar compounds, such as:
N-{3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-nitrobenzamide: This compound has a similar structure but includes a nitro group instead of a carbamothioyl group.
N-{3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-methylbenzamide: This compound has a methyl group instead of a carbamothioyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23ClN4O2S2 |
|---|---|
Molecular Weight |
451 g/mol |
IUPAC Name |
N-[[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C20H23ClN4O2S2/c1-2-4-18(26)23-20(28)22-14-6-7-16(15(21)13-14)24-8-10-25(11-9-24)19(27)17-5-3-12-29-17/h3,5-7,12-13H,2,4,8-11H2,1H3,(H2,22,23,26,28) |
InChI Key |
BNANIDIWBSLWFS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)Cl |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251132.png)
![N-(2-furoyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251134.png)
![2-(2-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251137.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B251138.png)

![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B251140.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251141.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251145.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)

